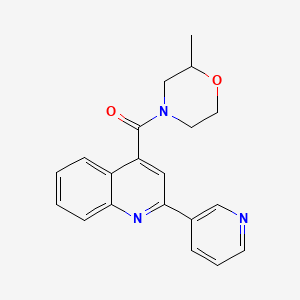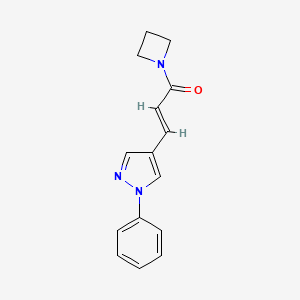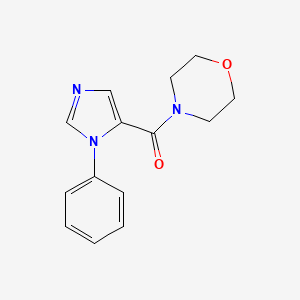![molecular formula C16H20N2O2 B7462537 1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione](/img/structure/B7462537.png)
1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione, also known as JWH-018, is a synthetic cannabinoid that has gained significant attention due to its potent psychoactive effects. JWH-018 is a member of the aminoalkylindole family of compounds and is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. In recent years, JWH-018 has been widely used as a research tool to investigate the pharmacological and physiological effects of synthetic cannabinoids.
Mecanismo De Acción
1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione acts as a potent agonist of the cannabinoid CB1 receptor, which is primarily expressed in the central nervous system. Activation of the CB1 receptor by 1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione leads to the inhibition of neurotransmitter release, resulting in the modulation of neuronal activity. 1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione has also been shown to activate the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and physiological effects:
1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione has been shown to induce a range of biochemical and physiological effects, including analgesia, hypothermia, and locomotor suppression. 1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione has also been reported to induce oxidative stress and apoptosis in neuronal cells. In addition, 1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione has been shown to alter the expression of genes involved in inflammation and immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione as a research tool include its high potency, selectivity for the CB1 receptor, and ability to induce a range of physiological effects. However, the use of 1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione in lab experiments is limited by its potential toxicity and lack of selectivity for other cannabinoid receptors. In addition, the use of 1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione in animal studies may not accurately reflect the effects of synthetic cannabinoids in humans.
Direcciones Futuras
Future research on 1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione should focus on investigating its potential therapeutic applications in the treatment of pain, inflammation, and neurodegenerative diseases. In addition, further studies are needed to understand the long-term effects of 1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione on neuronal function and behavior. Novel synthetic cannabinoids with improved selectivity and reduced toxicity should also be developed for use as research tools and potential therapeutic agents.
Métodos De Síntesis
1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione can be synthesized using a variety of methods, including the Friedel-Crafts acylation of indole with cyclopentanone followed by reductive amination with methylamine. Another method involves the reaction of indole-3-carboxaldehyde with cyclopentylmethylamine in the presence of acetic anhydride followed by oxidation with potassium permanganate.
Aplicaciones Científicas De Investigación
1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione has been extensively used as a research tool to investigate the pharmacological and physiological effects of synthetic cannabinoids. In vitro studies have shown that 1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione binds to the cannabinoid CB1 receptor with high affinity, leading to the activation of downstream signaling pathways. 1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione has been shown to induce a range of physiological effects, including analgesia, hypothermia, and locomotor suppression.
Propiedades
IUPAC Name |
1-[[cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-7-8-14-13(9-11)15(19)16(20)18(14)10-17(2)12-5-3-4-6-12/h7-9,12H,3-6,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJRRDWMOXYRJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CN(C)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[Cyclopentyl(methyl)amino]methyl]-5-methylindole-2,3-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-Chlorophenyl)-5-[[1-(furan-2-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-1,2,4-oxadiazole](/img/structure/B7462469.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(2-methoxyphenyl)methanone](/img/structure/B7462470.png)
![(E)-1-(azetidin-1-yl)-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-en-1-one](/img/structure/B7462471.png)
![N-methyl-1,6-di(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7462475.png)
![N-[2-(3,4-difluoroanilino)-2-oxoethyl]-3-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7462488.png)
![N-(2,6-dimethylphenyl)-2-[4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl]acetamide](/img/structure/B7462495.png)

![3-methyl-4-oxo-N-[4-(2,2,2-trifluoroethoxy)phenyl]-1,5,6,7-tetrahydroindole-2-carboxamide](/img/structure/B7462508.png)


![N-(1-cyclopropylpiperidin-4-yl)-5,6-dimethyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7462534.png)
![3-[[(5-Bromo-2-methoxyphenyl)methyl-methylamino]methyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione](/img/structure/B7462543.png)